molecular formula C23H23NO B12531088 3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one CAS No. 753027-63-3

3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one

Cat. No.: B12531088
CAS No.: 753027-63-3
M. Wt: 329.4 g/mol
InChI Key: JBMRZIAEERROQB-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with two phenyl groups at positions 1 and 3, and a 3,4-dimethylphenylamino group at position 3. The compound’s core structure suggests relevance in medicinal chemistry, particularly in studies of aromatic ketones and amine derivatives .

Properties

CAS No.

753027-63-3

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

IUPAC Name

3-(3,4-dimethylanilino)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C23H23NO/c1-17-13-14-21(15-18(17)2)24-22(19-9-5-3-6-10-19)16-23(25)20-11-7-4-8-12-20/h3-15,22,24H,16H2,1-2H3

InChI Key

JBMRZIAEERROQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethylaniline with benzaldehyde derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound exhibits several pharmacological properties that make it a candidate for further research in medicinal chemistry.

Anticancer Activity

Numerous studies have indicated that this compound demonstrates significant anticancer effects. For example:

  • Cell Viability Studies : In vitro tests against various cancer cell lines, including A549 (lung adenocarcinoma), showed a notable reduction in cell viability at concentrations around 100 µM. This suggests a potential role as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

Research has also highlighted its antimicrobial efficacy:

  • Pathogen Testing : The compound has shown inhibitory effects against common pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, indicating potential applications in treating bacterial infections.

Organic Synthesis

In organic chemistry, 3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one serves as an important intermediate for synthesizing other compounds:

  • Synthetic Pathways : It can be utilized in the synthesis of more complex molecules through various reactions such as amination and carbonylation, expanding its utility in drug development.

Material Science Applications

Recent advancements have explored the use of this compound in materials science:

  • Polymer Chemistry : Its structural properties allow for incorporation into polymer matrices, potentially enhancing the thermal and mechanical properties of the resulting materials.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies documenting the applications of this compound:

StudyFocusFindings
Study on Anticancer PropertiesIn vitro testing on A549 cellsSignificant reduction in cell viability at 100 µM concentration
Antimicrobial Efficacy AssessmentTesting against Staphylococcus aureusEffective growth inhibition observed
Synthesis of Novel DerivativesOrganic synthesis pathwaysSuccessful formation of new compounds with enhanced biological activity

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Notes References
3-[(3,4-Dimethylphenyl)amino]-1-(2-naphthalenyl)-1-propanone C₂₁H₂₁NO 303.40 2-naphthyl, 3,4-dimethylphenylamino Increased aromaticity, higher lipophilicity
3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one (4b) - - 4-methoxyphenyl, phenylamino Electron-donating methoxy group; elemental analysis: C, 67.96%; H, 4.70%; N, 3.68%
3-(2-Chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one (4c) - - 2-chlorophenyl, 4-nitrophenylamino Electron-withdrawing Cl and NO₂ groups; altered reactivity
3-[(2-Aminophenyl)thio]-1,3-diphenylpropan-1-one - - 2-aminophenylthio Thioether linkage; potential redox activity
2-(Methylamino)-1-(3-methylphenyl)propan-1-one - - 3-methylphenyl, methylamino Simplified cathinone analog; stimulant properties
Metcaraphen Hydrochloride C₂₀H₃₁NO₂·HCl 353.93 3,4-dimethylphenyl, cyclopentanecarboxylate ester HCl salt enhances solubility

Key Findings:

Substituent Effects on Reactivity :

  • Electron-donating groups (e.g., methoxy in 4b) stabilize aromatic systems, while electron-withdrawing groups (e.g., nitro in 4c) increase electrophilicity, influencing reaction pathways .
  • The 3,4-dimethylphenyl group in the target compound likely enhances steric bulk and lipophilicity compared to simpler phenyl analogs .

Functional Group Variations: Replacement of the amino group with a thioether (e.g., ’s compound) introduces sulfur, which may alter metabolic stability and hydrogen-bonding capacity .

Molecular Weight and Solubility :

  • Naphthyl derivatives (e.g., ) exhibit higher molecular weights (~303 g/mol) and lipophilicity, which may reduce aqueous solubility compared to diphenyl variants .
  • Salt forms (e.g., Metcaraphen HCl in ) significantly improve solubility, a critical factor for pharmaceutical applications .

Biological Activity

3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one, also known as ST51038885, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one is C23H23NOC_{23}H_{23}NO with a molecular weight of approximately 329.4 g/mol. The compound features a diphenylpropane backbone with a dimethylphenylamino substituent, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to 3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one exhibit various biological activities, including:

  • Anticancer Activity : Several studies have shown that diphenylpropanones can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against a range of bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted to reduce inflammation in various models.

Anticancer Activity

A study published in Cancer Letters evaluated the effects of diphenylpropanones on human cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. Specifically, the compound was found to reduce the viability of breast cancer cells by up to 70% at certain concentrations (IC50 = 15 µM) .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds. In vitro tests against Staphylococcus aureus and Escherichia coli showed that derivatives of diphenylpropanone exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The study concluded that structural modifications could enhance antibacterial efficacy .

Anti-inflammatory Effects

In a model of induced inflammation in rats, administration of diphenylpropanone derivatives resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential for therapeutic applications in inflammatory diseases .

Data Table: Biological Activities

Activity TypeModel/Cell LineIC50/MIC ValueReference
AnticancerBreast Cancer Cells15 µM
AntimicrobialStaphylococcus aureus32 - 128 µg/mL
Anti-inflammatoryRat Inflammation ModelSignificant Reduction

The biological activities of 3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one are believed to be mediated through various mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Inhibition of Cell Proliferation : Disruption of key signaling pathways involved in cell cycle regulation.
  • Modulation of Inflammatory Pathways : Downregulation of pro-inflammatory cytokines.

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